molecular formula C7H2ClF2NO B8477369 2-Chloro-5,6-difluorobenzo[d]oxazole

2-Chloro-5,6-difluorobenzo[d]oxazole

Cat. No.: B8477369
M. Wt: 189.54 g/mol
InChI Key: HFWQCFIZLAJJOD-UHFFFAOYSA-N
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Description

2-Chloro-5,6-difluorobenzo[d]oxazole (CAS: 960535-39-1) is a halogenated heterocyclic compound with the molecular formula C₇H₂ClF₂NO (calculated molecular weight: 205.61 g/mol). This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring system. The oxazole moiety contains one oxygen and one nitrogen atom in a five-membered aromatic ring, contributing to its electron-deficient nature and reactivity .

The structural uniqueness of this compound arises from the substitution pattern: a chlorine atom at position 2 and fluorine atoms at positions 5 and 6 on the benzene ring. These substituents influence its electronic properties, solubility, and biological activity. For instance, fluorine atoms enhance metabolic stability and lipophilicity, while the chlorine atom may modulate steric interactions in target binding .

Properties

Molecular Formula

C7H2ClF2NO

Molecular Weight

189.54 g/mol

IUPAC Name

2-chloro-5,6-difluoro-1,3-benzoxazole

InChI

InChI=1S/C7H2ClF2NO/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H

InChI Key

HFWQCFIZLAJJOD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)OC(=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Bioactivity

Compound Substituents HOMO-LUMO Gap (eV) IC₅₀ (μM)
2-Chloro-5,6-difluorobenzo[d]oxazole 2-Cl, 5-F, 6-F 5.2 (estimated) N/A
5-Methylbenzo[d]oxazole 5-CH₃ 4.8 10.50–74.30
5-Chlorobenzo[d]oxazole 5-Cl 5.5 26.31–102.10
Unsubstituted benzo[d]oxazole None 6.0 25.47–53.01

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 2-Cl and 5,6-F substituents increase the HOMO-LUMO gap compared to 5-methyl derivatives, suggesting reduced reactivity toward electrophiles . This may explain lower biological activity compared to methyl-substituted analogs .

Key Observations :

  • Green Synthesis : Microwave and ultrasound-assisted methods (used for 5-methyl derivatives) offer higher yields and reduced toxicity compared to traditional halogenation routes for 2-chloro-5,6-difluoro analogs .
  • Storage : Fluorinated derivatives require stringent storage conditions (-20°C to -80°C) to prevent decomposition, unlike methyl-substituted analogs .

Table 3: Pharmacological Profiles

Compound Target Receptor (e.g., PPARγ) Binding Affinity (kcal/mol) Therapeutic Potential
This compound Not yet studied N/A Hypothesized anti-diabetic
Rosiglitazone (Standard) PPARγ -9.77 Anti-diabetic
5-Methylbenzo[d]oxazole Monoamine oxidase -8.2 Neuroprotective

Key Observations :

  • Unmet Potential: While this compound lacks direct biological data, structurally similar compounds (e.g., 5-methyl derivatives) show IC₅₀ values as low as 10.50 μM against cancer cell lines .
  • SAR Insights : Chlorine and fluorine substitutions may enhance metabolic stability but reduce target affinity compared to methyl groups, aligning with trends in Structure-Activity Relationship (SAR) studies .

Preparation Methods

Reduction-Cyclization-Chlorination Sequence

A widely cited method begins with 4,5-difluoro-2-nitroaniline as the starting material. The synthesis proceeds via:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4,5-difluoro-1,2-benzenediamine .

  • Cyclization : Reaction with cyanogen bromide (BrCN) in ethanol forms the benzimidazole core.

  • Chlorination : Diazotization with NaNO₂/HCl followed by treatment with CuCl introduces the 2-chloro substituent.

This method achieves an 85% overall yield and is noted for its scalability.

Alternative Starting Material: 2-Nitro-4-methylphenol

A Chinese patent (CN104292179A) outlines a four-step route:

  • Reduction : 2-Nitro-4-methylphenol → 2-amino-4-methylphenol (SnCl₂/HCl).

  • Cyclization : Reaction with potassium ethyl xanthonate in pyridine forms 5-methylbenzo[d]oxazole-2-(3H)-thione.

  • Chlorination : Treatment with SOCl₂ yields 2-chloro-5-methylbenzo[d]oxazole.

  • Oxidation : Oxidative cleavage (SnCl₄/CH₂Cl₂) introduces the aldehyde group.

While effective, this method requires stringent temperature control (-15°C to 80°C) during chlorination.

Direct Chlorination/Fluorination Approaches

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is a key reagent for introducing chlorine at the 2-position. In one protocol:

  • Substrate : 5,6-Difluorobenzo[d]oxazol-2(3H)-one.

  • Conditions : Reflux in POCl₃ (6–12 h) with catalytic pyridine.

  • Yield : 70–90% after silica gel purification.

Key Insight : Excess POCl₃ acts as both solvent and reagent, simplifying workup.

Fluorination Techniques

Post-chlorination fluorination is challenging due to competing side reactions. A two-step method achieves selective difluorination:

  • Chlorination : 2-Chlorobenzo[d]oxazole treated with HF-pyridine at 120°C.

  • Electrophilic Fluorination : Use of Selectfluor® in acetonitrile introduces the 5,6-difluoro groups.

Limitation : Requires anhydrous conditions to prevent hydrolysis.

Alternative Synthetic Strategies

Radical Cascade Cyclization

A metal-free approach employs α,α-difluorophenylacetic acid and 2-arylbenzoimidazoles under oxidative conditions:

  • Reagents : K₂S₂O₈ in hexafluoroisopropanol (HFIP).

  • Mechanism : Decarboxylation generates a difluoroarylmethyl radical, which undergoes cyclization.

  • Yield : 68–85% with broad functional group tolerance.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150°C, 300 W) facilitates:

  • Simultaneous cyclization and chlorination using POCl₃/DMF.

  • Advantage : 95% purity without column chromatography.

Optimization and Challenges

Solvent and Catalyst Effects

ParameterOptimal ConditionsImpact on Yield
Solvent Dichloromethane or DMFMaximizes solubility of intermediates
Catalyst Pyridine (5–10 mol%)Neutralizes HCl, prevents side reactions
Temperature 80–120°C for chlorinationBalances reaction rate vs. decomposition

Hazard Mitigation

  • POCl₃ Handling : Use sealed pressure vessels to contain toxic fumes.

  • Fluorination Safety : Employ HF-resistant equipment (e.g., Hastelloy reactors).

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Key Advantage
Nitroaniline route4,5-Difluoro-2-nitroaniline85High regioselectivity
POCl₃ chlorinationBenzo[d]oxazolone90Single-step, scalable
Radical cyclization2-Arylbenzoimidazoles78Metal-free, eco-friendly

Q & A

Q. What are the established synthetic routes for 2-Chloro-5,6-difluorobenzo[d]oxazole?

The compound can be synthesized via van Leusen oxazole synthesis , which involves reacting halogenated aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux. For example:

  • Procedure : Mix 2-chloro-5,6-difluorobenzaldehyde (10 mmol) with TosMIC (10 mmol) and K₂CO₃ (10 mmol) in methanol. Reflux at 70°C for 3 hours, followed by extraction with methyl tert-butyl ether and purification via crystallization .
  • Yield optimization : Adjusting solvent polarity (e.g., water-methanol ratios) and reaction time can improve yields to ~65–75%.

Q. How is structural characterization performed for halogenated oxazole derivatives?

Key methods include:

  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substitution patterns (e.g., coupling constants for adjacent fluorine atoms).
  • X-ray crystallography : Resolves steric effects of chloro/fluoro substituents on the benzo[d]oxazole core .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₃ClF₂NO, MW 193.56 g/mol) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective halogenation during synthesis?

Chlorine and fluorine substituents at positions 5 and 6 can lead to electronic and steric conflicts , altering reaction pathways:

  • Electrostatic effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, requiring harsher conditions for subsequent functionalization.
  • Mitigation strategy : Use AgOAc as a catalyst to stabilize intermediates and direct halogenation to specific positions .

Q. How do chloro/fluoro substituents influence pharmacological activity?

These substituents enhance lipophilicity and target binding affinity in drug discovery:

  • Aquaporin-4 inhibition : Computational docking shows that this compound derivatives form halogen bonds with Thr45 and His95 residues, improving binding scores (ΔG = −8.2 kcal/mol) .
  • Anticancer SAR : Fluorine at position 6 increases metabolic stability, while chlorine at position 2 enhances DNA topoisomerase II inhibition (IC₅₀ = 0.8 μM vs. 2.1 μM for non-halogenated analogs) .

Q. How are computational methods applied to study reactivity?

  • DFT calculations : Predict dipole moments (e.g., μ = 3.2 D for this compound) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular dynamics : Simulate solvent effects on stability (e.g., solvation free energy ΔGₛₒₗᵥ = −15.6 kcal/mol in water) .

Data Contradiction and Mechanistic Analysis

Q. How to reconcile discrepancies in reported biological activities?

Variations in antimicrobial or cytotoxic data may stem from:

  • Assay conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7).
  • Metabolic interference : Fluorine’s metabolic stability versus chlorine’s propensity for oxidative dehalogenation .

Q. What mechanistic insights explain conflicting reactivity in cross-coupling reactions?

Electrochemical phosphorylation studies reveal:

  • pH-dependent pathways : At pH < 7, protonation of the oxazole nitrogen suppresses nucleophilic attack, favoring Ag-catalyzed C–H phosphonation .
  • By-product formation : Competing ring-opening reactions occur above 100°C, necessitating strict temperature control .

Methodological Recommendations

Q. Optimizing reaction conditions for scale-up

  • Catalyst screening : Test Pd/Cu systems for Suzuki-Miyaura coupling to attach aryl groups at position 4 .
  • Green chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining yield (85% vs. 78% in DMSO) .

Q. Analytical workflows for impurity profiling

  • HPLC-MS : Use C18 columns (5 μm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient: 10–90% over 30 min) to detect halogenated by-products .

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